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Compound of Interest

Compound Name: Heveaflavone

Cat. No.: B112779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico molecular docking performance of

Heveaflavone and its related biflavonoid compounds against the mammalian target of

rapamycin (mTOR), a key protein implicated in cancer pathogenesis. The data presented is

compiled from published computational studies and aims to provide a clear, objective

comparison to inform further research and drug development efforts.

Data Presentation
The following tables summarize the binding affinities of Heveaflavone and related biflavonoids

to two distinct functional sites on the mTOR protein: the rapamycin-binding site (FRB domain)

and the ATP-binding site. Lower binding energy values indicate a more favorable and stable

interaction between the ligand and the protein.

Table 1: Comparative Binding Affinities at the mTOR Rapamycin-Binding Site
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Compound Binding Affinity (kcal/mol)

Heveaflavone -11.5

Amentoflavone -11.8

Bilobetin -11.5

2′,8″-biapigenin -11.2

Robustaflavone -11.1

Hinokiflavone -10.8

Isoginkgetin -10.5

2′,3′-dihydroheveaflavone -10.4

3′,3″-binaringenin -9.8

Rapamycin (Control) -18.1

Table 2: Comparative Binding Affinities at the mTOR ATP-Binding Site

Compound Binding Affinity (kcal/mol)

Hinokiflavone -10.8

Amentoflavone -10.5

Robustaflavone -10.2

2′,8″-biapigenin -9.9

Bilobetin -9.8

Heveaflavone -9.7

Isoginkgetin -9.5

2′,3′-dihydroheveaflavone -8.9

3′,3″-binaringenin -7.9

PP242 (Control) -6.1
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Experimental Protocols
The following is a detailed methodology for the molecular docking studies cited in this guide,

based on common practices for flavonoid docking using AutoDock Vina.

1. Software and Resources:

Protein Preparation: UCSF Chimera, AutoDock Tools

Ligand Preparation: PubChem Database, ChemDraw, Open Babel

Molecular Docking: AutoDock Vina

Visualization: Discovery Studio Visualizer

2. Protein Preparation:

The 3D crystal structure of the target protein, mTOR, was downloaded from the Protein Data

Bank (PDB).

All water molecules and non-essential ions were removed from the protein structure using

UCSF Chimera.

Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed

using AutoDock Tools.

The prepared protein structure was saved in the PDBQT file format, which is required for

AutoDock Vina.

3. Ligand Preparation:

The 3D structures of Heveaflavone and its related biflavonoids were retrieved from the

PubChem database.

The structures were optimized to their lowest energy conformation using molecular

mechanics force fields.
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Rotatable bonds within the ligands were defined to allow for flexibility during the docking

process.

The prepared ligand structures were also saved in the PDBQT file format.

4. Molecular Docking with AutoDock Vina:

A grid box was defined to encompass the active site of the mTOR protein. For the

rapamycin-binding site and the ATP-binding site, the grid box was centered on the respective

co-crystallized native ligands.

The dimensions of the grid box were set to be large enough to allow the ligands to move and

rotate freely within the binding pocket.

AutoDock Vina was used to perform the docking simulations. The program systematically

searches for the optimal binding pose of each ligand within the defined grid box by

evaluating a scoring function that estimates the binding affinity.

The Lamarckian Genetic Algorithm was employed for the conformational search.

The docking process generated multiple binding poses for each ligand, ranked by their

predicted binding affinities (in kcal/mol).

5. Analysis and Visualization:

The docking results, including the binding energies and the coordinates of the docked poses,

were analyzed.

The interactions between the ligands and the protein, such as hydrogen bonds and

hydrophobic interactions, were visualized and examined using Discovery Studio Visualizer to

understand the molecular basis of the binding.

Mandatory Visualization
mTOR Signaling Pathway
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Caption: The PI3K/Akt/mTOR signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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